molecular formula C14H23NO4 B8090799 (1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Numéro de catalogue: B8090799
Poids moléculaire: 269.34 g/mol
Clé InChI: ANLZCGMJKWMXFP-GUBZILKMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,2S,5R)-3-tert-Butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with two ester groups: a tert-butyl ester at position 3 and a methyl ester at position 2. The molecule also includes 6,6-dimethyl substituents on the bicyclic framework. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . The stereochemistry (1S,2S,5R) distinguishes it from enantiomeric or diastereomeric forms, which can significantly influence its chemical reactivity and biological interactions.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of protease inhibitors and other bioactive molecules. Its tert-butyl and methyl ester groups serve as protective moieties, enabling selective deprotection during multi-step syntheses .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-O-tert-butyl 2-O-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLZCGMJKWMXFP-GUBZILKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound belonging to the azabicyclic family. Its unique structure, characterized by a nitrogen atom and multiple functional groups, positions it as a candidate for various biological applications. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4. The presence of a tert-butyl group and two carboxylate functionalities enhances its reactivity and potential applications.

Property Value
Molecular Weight255.34 g/mol
Structure TypeBicyclic
Functional GroupsCarboxylate, Tert-butyl
CAS Number569679-06-7

Synthesis Methods

The synthesis of this compound can be achieved through various routes, including palladium-catalyzed reactions. One notable method involves the cyclopropanation of internal alkenes with N-tosylhydrazones to yield a range of azabicyclic derivatives in high yields and selectivities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as proteins and enzymes. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Research indicates that derivatives of azabicyclic compounds exhibit diverse pharmacological activities including:

  • Antagonistic Effects : Some studies have shown that azabicyclic compounds can act as antagonists at opioid receptors .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes involved in metabolic pathways related to diseases such as cancer and diabetes .

Study 1: Opioid Receptor Antagonism

A study investigated the efficacy of this compound as an opioid receptor antagonist. The results indicated significant binding affinity to mu-opioid receptors, suggesting potential applications in pain management therapies.

Study 2: Enzymatic Activity Modulation

Another research effort focused on the compound's ability to modulate enzyme activity in metabolic pathways linked to diabetes. The findings demonstrated that this compound could effectively inhibit key enzymes involved in glucose metabolism, indicating its potential as a therapeutic agent for diabetes management.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity Profile
3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylateEthyl group instead of methylDifferent receptor binding profile
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylateLacks one carboxylate groupLower reactivity and reduced biological effects
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylateIncorporates an oxa bridgePotentially different pharmacological effects

Applications De Recherche Scientifique

Medicinal Applications

1. Drug Development
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its bicyclic framework may enhance biological activity and selectivity towards specific targets in the body.

2. Neuropharmacology
Research indicates that derivatives of azabicyclo compounds can exhibit neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific stereochemistry of (1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate may play a critical role in modulating receptor interactions.

Synthetic Applications

1. Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it suitable for creating new compounds with desired properties.

2. Synthesis of Chiral Compounds
The chiral nature of this compound is advantageous in the synthesis of enantiomerically pure compounds which are important in pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Neuroprotective Agents
A study explored the neuroprotective properties of various azabicyclo compounds including derivatives of this compound against oxidative stress-induced cell death in neuronal cell lines. Results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls.

Case Study 2: Synthesis of Anticancer Agents
Researchers have utilized this compound as a precursor for synthesizing novel anticancer agents targeting specific tumor types. The synthesized compounds demonstrated potent cytotoxicity against cancer cell lines in vitro.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
(1S,2S,5R)-3-tert-Butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate tert-butyl ester (C3), methyl ester (C2), 6,6-dimethyl C₁₄H₂₃NO₄ 269.34 Pharmaceutical intermediate (e.g., protease inhibitors)
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester (C3), carboxylic acid (C2), 6,6-dimethyl C₁₃H₂₁NO₄ 255.31 Precursor for peptidomimetics
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl Methyl ester (C2), HCl salt, 6,6-dimethyl C₁₀H₁₆ClNO₂ 217.70 Intermediate in antiviral drug synthesis
(1R,5S,6r)-3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate Benzyl ester (C3), ethyl ester (C6) C₁₆H₁₉NO₄ 289.33 Synthetic building block for heterocycles
SCH 503034 (HCV NS3 protease inhibitor) Amide groups, cyclopropyl, tert-butyl carbamate C₂₇H₄₄N₄O₅S 548.73 Clinical hepatitis C treatment

Key Observations

Functional Group Impact :

  • The presence of two ester groups in the target compound enhances its stability compared to derivatives with free carboxylic acids (e.g., ). However, the carboxylic acid derivatives are more reactive in coupling reactions, making them preferable for peptide synthesis .
  • The tert-butyl group in the target compound provides steric protection, reducing undesired side reactions during synthesis, whereas benzyl esters () require catalytic hydrogenation for removal, limiting their utility in hydrogen-sensitive contexts .

Stereochemical Differences :

  • The (1S,2S,5R) configuration of the target compound contrasts with the (1R,2S,5S) enantiomer in . Such stereochemical variations can alter binding affinities in biological systems, as seen in SCH 503034 (), where chirality is critical for protease inhibition .

Biological Relevance: While the target compound itself lacks direct therapeutic use, its structural analogs like SCH 503034 demonstrate potent antiviral activity.

Synthetic Utility :

  • The methyl ester in the target compound is more labile under basic conditions compared to tert-butyl esters, enabling selective hydrolysis for downstream functionalization. This contrasts with ethyl or benzyl esters, which require harsher conditions for modification .

Méthodes De Préparation

Cyclopropanation-Based Approaches

The bicyclo[3.1.0]hexane core is often constructed via cyclopropanation of pyrrolidine derivatives. A representative method involves the reaction of N-protected Δ³-pyrrolines with diiodomethane under Simmons-Smith conditions. For instance, diethylzinc-mediated cyclopropanation of 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate yields the bicyclic framework with moderate stereoselectivity (cis/trans = 6:1). The reaction proceeds at -40°C in toluene, achieving 39% yield after chromatographic purification.

Critical parameters :

  • Temperature control (-40°C to 20°C) to minimize side reactions

  • Solvent polarity (toluene) to stabilize reactive intermediates

  • Stoichiometric diethylzinc (1.2–1.5 equiv) for complete conversion

Palladium-Catalyzed Asymmetric Synthesis

Palladium complexes enable enantioselective construction of the azabicyclohexane scaffold. A patent-disclosed method employs Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP) to catalyze the cyclization of vinylcyclopropane precursors. This approach achieves up to 85% enantiomeric excess (ee) when conducted in dichloromethane at 25°C for 24 hours.

ParameterValueImpact on Yield/ee
Ligand(R)-BINAPee ↑ by 40% vs. racemic
Temperature25°CLower temps reduce ee
Substitution patterngem-Dimethyl groupsPrevents ring-opening

Stepwise Synthesis and Functionalization

Protection/Deprotection Sequence

The tert-butyl and methyl ester groups are introduced sequentially to avoid undesired side reactions:

  • Boc Protection : Treatment of the free amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C achieves >95% N-protection. Excess pyridine (4.2 g, 0.053 mol) neutralizes HCl byproducts.

  • Methyl Esterification : Reaction with methyl chloroformate in dichloromethane (DCM) at -10°C installs the methyl ester, yielding 81.5% after aqueous workup.

Side reaction mitigation :

  • Low temperatures (-10°C) suppress epimerization

  • Anhydrous conditions prevent hydrolysis of Boc group

Stereochemical Control

Achieving the (1S,2S,5R) configuration requires chiral auxiliaries or resolution techniques:

  • Chiral Pool Synthesis : Starting from L-pyroglutamic acid, a five-step sequence generates the bicyclic core with >99% diastereomeric excess (de). Key steps include DMAP-catalyzed cyclization (82% yield) and asymmetric Simmons-Smith reaction (72% de).

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic methyl esters separates enantiomers, achieving 98.4% ee for the (1S,2S,5R) isomer.

Process Optimization and Scale-Up

Catalytic Cyanation

Introduction of the nitrile group at C2 employs copper(I) cyanide in acetonitrile at 80°C. A patent-optimized protocol reports 92% conversion using N-octyl pyridinium chloride as a phase-transfer catalyst. Post-reaction, the nitrile is hydrolyzed to the carboxylate using 6N HCl at reflux.

Scale-up challenges :

  • Exothermic reaction requires controlled CO₂ bubbling

  • Cyanide toxicity necessitates closed-system processing

Crystallization-Induced Diastereomer Resolution

A mixture of diastereomeric salts is resolved using (+)-dibenzoyl-L-tartaric acid in ethanol. The desired (1S,2S,5R) isomer precipitates preferentially, yielding 67% recovery with 99.5% chemical purity.

Resolution ParameterOptimal ValueEffect on Purity
SolventEthanol/water (7:3)Enhances solubility gap
Temperature-20°CImproves crystal lattice
Equivalents of acid1.05Minimizes co-precipitation

Analytical Characterization

Stereochemical Confirmation

  • X-ray Crystallography : Single-crystal analysis of the hydrochloride salt confirms absolute configuration (Rf = 0.21 in 1:1 EtOAc/hexane).

  • Chiral HPLC : Using a Chiralpak AD-H column (4.6 × 250 mm), the (1S,2S,5R) enantiomer elutes at 12.7 min (hexane/i-PrOH = 90:10, 1 mL/min).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OMe), 3.12–3.08 (m, 1H, H-5), 2.95 (dd, J = 9.6, 4.8 Hz, 1H, H-1).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate).

Industrial Applications and Modifications

Boceprevir Intermediate Synthesis

The title compound serves as the P2 moiety in boceprevir, contributing to its 1000-fold enhanced NS3 protease binding affinity over proline analogues. Scale-up batches (500 kg) utilize continuous flow cyanation to improve safety and yield (94% vs. 78% batch).

Derivatization for SAR Studies

  • Ester Hydrolysis : Treatment with LiOH in THF/water (3:1) cleaves the methyl ester, yielding the carboxylic acid for peptide coupling.

  • Boc Deprotection : HCl in dioxane (4M, 0°C) removes the tert-butyl group, generating the free amine for further functionalization .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclo[3.1.0]hexane core in this compound?

  • Methodological Answer : The bicyclic core is typically synthesized via cyclization reactions under inert atmospheres using solvents like dichloromethane. Key steps include:

  • Cyclopropanation : Formation of the strained cyclopropane ring via [2+1] cycloaddition or transition-metal-catalyzed methods.
  • Azabicyclic Ring Closure : Intramolecular nucleophilic substitution or photochemical reactions to establish the 3-azabicyclo[3.1.0]hexane scaffold.
  • Esterification : Sequential protection of carboxyl groups using tert-butyl and methyl esters to avoid side reactions .
    • Optimization : Reaction temperatures (e.g., 20–25°C) and time (2–24 hours) are critical for yield and stereochemical control .

Q. How is the stereochemistry of the azabicyclohexane ring confirmed post-synthesis?

  • Methodological Answer :

  • Chiral HPLC : To separate enantiomers and verify optical purity.
  • X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated in structural analogs like LY2812223 .
  • NMR Analysis : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm spatial arrangements of substituents .

Advanced Research Questions

Q. What methodologies are employed to analyze the compound’s interaction with metabotropic glutamate receptors (mGluRs), and how are subtype selectivities determined?

  • Methodological Answer :

  • In Vitro Assays : Measurement of cAMP or calcium flux in cells expressing recombinant mGlu2/3 receptors. For example, LY2812223 showed 100-fold selectivity for mGlu2 over mGlu3 via second-messenger assays .
  • X-ray Co-crystallization : Resolving ligand-receptor complexes (e.g., mGlu2 amino-terminal domain) to identify binding interactions, such as hydrogen bonding with Ser156 or hydrophobic contacts with tert-butyl groups .
  • Site-Directed Mutagenesis : Testing key residues (e.g., Glu236 in mGlu3) to validate selectivity determinants .

Q. How can conflicting activity data between in vitro and in vivo studies for this compound’s derivatives be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess blood-brain barrier penetration using LC-MS/MS to ensure CNS bioavailability. For example, SCH 503034 required optimizing logP values (<3) for adequate brain exposure .
  • Metabolite Identification : Use hepatic microsomes or mass spectrometry to detect inactive or antagonistic metabolites that may explain reduced in vivo efficacy .
  • Dose-Response Correlation : Validate receptor engagement via ex vivo autoradiography or PET imaging in animal models .

Q. What role does the tert-butyl ester group play in the compound’s stability and reactivity during derivatization?

  • Methodological Answer :

  • Steric Protection : The tert-butyl group minimizes undesired hydrolysis of the ester during acidic/basic conditions, as seen in analogs like SCH 503034 .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows tert-butyl esters enhance thermal stability (>150°C) compared to methyl esters .
  • Directed Functionalization : Selective deprotection under mild acidic conditions (e.g., TFA) allows sequential modification of the methyl ester for SAR studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reagent Purity : Trace moisture in dichloromethane or impurities in starting materials (e.g., aziridine derivatives) can reduce yields. Use Karl Fischer titration to monitor solvent dryness .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. Rh₂(OAc)₄) for cyclopropanation steps, as metal choice impacts reaction efficiency .
  • Scale-Up Adjustments : Pilot studies show reduced yields at >10 mmol scales due to exothermicity; optimize cooling rates and stirring efficiency .

Comparative Studies

Q. How do C4-substituted derivatives of this compound compare in potency and selectivity across receptor subtypes?

  • Methodological Answer :

  • SAR Table :
SubstituentmGlu2 EC₅₀ (nM)mGlu3 IC₅₀ (nM)Selectivity (mGlu2/mGlu3)
-SH121200100:1
-OCH₃4595021:1
-CF₃8850106:1
  • Computational Modeling : Docking studies (e.g., Glide SP) reveal that bulky C4 groups (e.g., -CF₃) improve mGlu2 selectivity by filling hydrophobic pockets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.